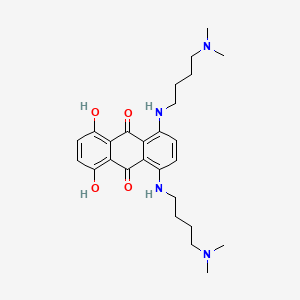![molecular formula C12H18O3 B14471740 Methyl 4-(2-bicyclo[2.2.1]heptanyl)-4-oxobutanoate](/img/structure/B14471740.png)
Methyl 4-(2-bicyclo[2.2.1]heptanyl)-4-oxobutanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-(2-bicyclo[221]heptanyl)-4-oxobutanoate is a compound that features a bicyclic structure, specifically a bicyclo[221]heptane moiety This structure is notable for its rigidity and unique stereochemistry, which can influence the compound’s reactivity and interactions with other molecules
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(2-bicyclo[2.2.1]heptanyl)-4-oxobutanoate typically involves the construction of the bicyclic core followed by the introduction of the ester and ketone functionalities. One common approach is the Diels-Alder reaction, which can be used to form the bicyclo[2.2.1]heptane structure. This reaction involves a diene and a dienophile under thermal or catalytic conditions.
For example, a Diels-Alder reaction between cyclopentadiene and a suitable dienophile can yield a bicyclo[2.2.1]heptane derivative. Subsequent functional group transformations, such as esterification and oxidation, can introduce the methyl ester and ketone groups, respectively.
Industrial Production Methods
Industrial production of such compounds often involves optimizing the reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This can include the use of continuous flow reactors, which allow for better control over reaction parameters and can improve scalability.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(2-bicyclo[2.2.1]heptanyl)-4-oxobutanoate can undergo various types of chemical reactions, including:
Oxidation: The ketone group can be further oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The ketone can be reduced to an alcohol using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: The ester group can participate in nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the ketone group can yield a secondary alcohol, while oxidation can produce a carboxylic acid.
Scientific Research Applications
Methyl 4-(2-bicyclo[2.2.1]heptanyl)-4-oxobutanoate has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: The compound’s unique structure can be used to study enzyme-substrate interactions and the effects of molecular rigidity on biological activity.
Industry: It can be used in the production of polymers and other materials that benefit from the rigidity and stability of the bicyclic core.
Mechanism of Action
The mechanism by which Methyl 4-(2-bicyclo[2.2.1]heptanyl)-4-oxobutanoate exerts its effects depends on its specific application. In biological systems, the compound may interact with enzymes or receptors, with the bicyclic structure influencing binding affinity and specificity. The molecular targets and pathways involved can vary, but the rigidity and stereochemistry of the bicyclic core often play a crucial role in its activity.
Comparison with Similar Compounds
Similar Compounds
Bicyclo[2.2.1]heptane: A simpler analog without the ester and ketone functionalities.
2-Methylbicyclo[2.2.1]heptane: A derivative with a methyl group at the 2-position.
Bicyclo[2.2.1]heptane-2-methanol: A compound with a hydroxyl group at the 2-position.
Uniqueness
Methyl 4-(2-bicyclo[2.2.1]heptanyl)-4-oxobutanoate is unique due to the combination of the bicyclic core with both ester and ketone functionalities. This combination allows for a diverse range of chemical reactions and applications, making it a versatile compound in various fields of research and industry.
Properties
Molecular Formula |
C12H18O3 |
|---|---|
Molecular Weight |
210.27 g/mol |
IUPAC Name |
methyl 4-(2-bicyclo[2.2.1]heptanyl)-4-oxobutanoate |
InChI |
InChI=1S/C12H18O3/c1-15-12(14)5-4-11(13)10-7-8-2-3-9(10)6-8/h8-10H,2-7H2,1H3 |
InChI Key |
GIRTWDQEDAUHGX-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CCC(=O)C1CC2CCC1C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


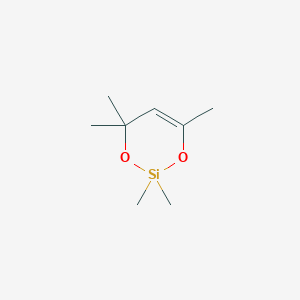
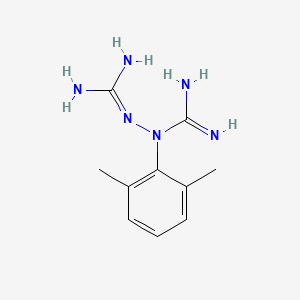


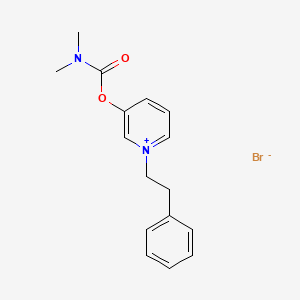

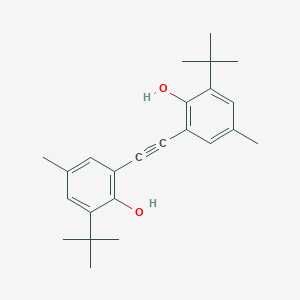
![N-[2-(Methylamino)ethyl]-N-phenylbenzamide](/img/structure/B14471699.png)
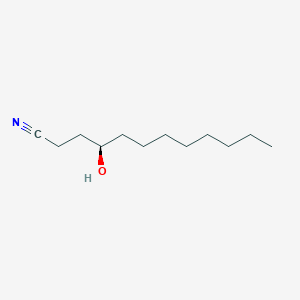
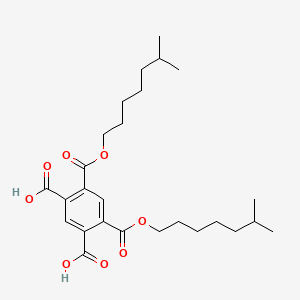
![N-[2-(4-Chlorophenoxy)-2-methylpropanoyl]-L-alanine](/img/structure/B14471726.png)

